Z-L-Phenylalaninol

Vue d'ensemble

Description

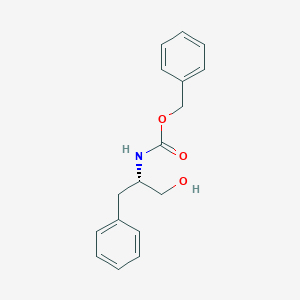

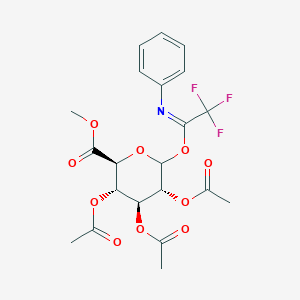

Z-L-Phenylalaninol is a chemical compound with the empirical formula C17H19NO3 . It is used as a chiral building block and can be oxidized to an unstable aldehyde . It is employed in the synthesis of biochemically active compounds and serves as a building block for the synthesis of HIV protease inhibitors .

Synthesis Analysis

The synthesis of Z-L-Phenylalaninol involves the use of protected L-phenylalaninols, which are converted to gamma-amino alpha, beta-unsaturated esters in a one-pot procedure . A highly efficient protocol has been developed that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .Molecular Structure Analysis

Z-L-Phenylalaninol has a molecular weight of 285.34 . Its linear formula is C6H5CH2CH(NHCO2CH2C6H5)CH2OH .Chemical Reactions Analysis

Z-L-Phenylalaninol is suitable for solution phase peptide synthesis . It is also involved in the synthesis of biochemically active compounds .Physical And Chemical Properties Analysis

Z-L-Phenylalaninol has a density of 1.2±0.1 g/cm3, a boiling point of 489.0±45.0 °C at 760 mmHg, and a melting point of 90-92 °C . Its optical activity is [α]20/D −30°, c = 1 in chloroform .Applications De Recherche Scientifique

Synthesis of Biochemically Active Compounds

Z-L-Phenylalaninol is employed in the synthesis of a wide range of biochemically active compounds. Its structure serves as a versatile building block that can be incorporated into complex molecules, which are often used in biochemical assays and research .

HIV Protease Inhibitors

One of the critical applications of Z-L-Phenylalaninol is in the synthesis of HIV protease inhibitors. These inhibitors play a significant role in the treatment of HIV/AIDS by preventing the virus from maturing and replicating .

Chiral Resolution Agents

Due to its chiral nature, Z-L-Phenylalaninol is used as a resolving agent for chiral substances. It helps in separating enantiomers, which is crucial in the pharmaceutical industry where the activity of drugs can be highly enantioselective .

Enantioselective Fluorescence Sensors

Z-L-Phenylalaninol has been utilized in the fabrication of “turn-on”-type enantioselective fluorescence sensors. These sensors are crucial for the synchronous detection of phenylalaninol enantiomers, which is important in various analytical applications .

Peptide Synthesis

It is also a valuable reagent in peptide synthesis. Z-L-Phenylalaninol can be used to introduce phenylalanine residues into peptides, which is an essential process in the study of protein structure and function .

Clauson-Kaas Reaction Mechanism Study

The compound has been used to update the mechanisms of the Clauson-Kaas reaction through DFT study. This reaction is significant in organic synthesis, particularly in the formation of pyrroles from amino alcohols .

Catalytic Pyrrole Protection

In aqueous media, Z-L-Phenylalaninol has been employed for the catalytic pyrrole protection of L-phenylalanine/L-phenylalaninol. This methodology is important for delivering pyrrole-tethered chiral motifs under mild conditions, which are useful in chemical biology and drug discovery .

Metal-Organic Frameworks (MOFs)

Lastly, Z-L-Phenylalaninol is used in the construction of homochiral metal-organic frameworks (HMOFs). These frameworks have broad applications in chiral recognition and sensing, contributing to advancements in materials science .

Mécanisme D'action

Target of Action

Z-L-Phenylalaninol, also known as Z-Phenylalaninol, is primarily used in the synthesis of biochemically active compounds . It serves as a building block for the synthesis of HIV protease inhibitors . The primary targets of this compound are therefore the enzymes involved in these biochemical reactions.

Mode of Action

It is known to participate in the paal–knorr reaction, a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .

Biochemical Pathways

Z-L-Phenylalaninol is involved in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . This process involves the Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts . The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .

Result of Action

The result of Z-L-Phenylalaninol’s action is the formation of pyrrole-tethered chiral motifs under mild conditions . This is achieved through a quick and highly efficient protocol that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product .

Action Environment

The action of Z-L-Phenylalaninol is influenced by environmental factors such as temperature and pH. For instance, the protocol for its reaction proceeds at 90 °C . Moreover, the reaction is realized in an almost neutral and benign aqueous condition . The “H-bridge” interplay of water is crucial in the reaction course .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357437 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Phenylalaninol | |

CAS RN |

6372-14-1 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)